1-Phenyl-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
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Overview
Description
1-Phenyl-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound features a unique structure that combines a phenyl group, a pyrrolidine ring, and a pyrimidine moiety, making it a versatile scaffold for various applications.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3d) coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been reported to have a wide range of biological activities .
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s worth noting that the design of new molecules often starts by studying the binding conformation of similar compounds .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 1-Phenyl-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a common feature in many biologically active compounds . This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrrolidine ring and its derivatives have been found to interact with various enzymes and proteins, contributing to their biological activity .
Cellular Effects
For instance, pyrrolidine derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Molecular Mechanism
It is known that the pyrrolidine ring can lead to different biological profiles of drug candidates due to its different binding mode to enantioselective proteins .
Metabolic Pathways
It is known that the metabolic pathways of α-pyrrolidinophenones significantly change depending on the alkyl chain length of the parent molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine under controlled conditions to form 2-(pyrrolidin-1-yl)pyrimidine . This intermediate is then reacted with phenyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Phenyl-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine and pyrrolidine moieties but lacks the phenyl group.
Phenylurea derivatives: Similar in structure but may have different substituents on the urea moiety.
Uniqueness
1-Phenyl-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is unique due to its combination of a phenyl group, a pyrrolidine ring, and a pyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
1-phenyl-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(20-13-6-2-1-3-7-13)18-12-14-8-9-17-15(19-14)21-10-4-5-11-21/h1-3,6-9H,4-5,10-12H2,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQSAWDIXBLAKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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